8-Hydroxy-3,4-dichlorodibenzofuran

endocrine disruption screening molecular docking androgen receptor binding

8-Hydroxy-3,4-dichlorodibenzofuran (CAS 112699-85-1), also named 6,7-dichlorodibenzofuran-2-ol, is a hydroxylated polychlorinated dibenzofuran (PCDF) congener with the molecular formula C₁₂H₆Cl₂O₂ and a molecular weight of 253.08 g/mol. It belongs to the dibenzofuran class of persistent organic pollutants and is registered as a distinct chemical entity in ChEBI (CHEBI:79741) and KEGG (C15239).

Molecular Formula C12H6Cl2O2
Molecular Weight 253.08 g/mol
CAS No. 112699-85-1
Cat. No. B1250578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-3,4-dichlorodibenzofuran
CAS112699-85-1
Molecular FormulaC12H6Cl2O2
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl
InChIInChI=1S/C12H6Cl2O2/c13-9-3-2-7-8-5-6(15)1-4-10(8)16-12(7)11(9)14/h1-5,15H
InChIKeyQEQWUOYIDHZUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-3,4-dichlorodibenzofuran (CAS 112699-85-1): Core Identity, Structural Class, and Procurement Context for Environmental Analytical Standards


8-Hydroxy-3,4-dichlorodibenzofuran (CAS 112699-85-1), also named 6,7-dichlorodibenzofuran-2-ol, is a hydroxylated polychlorinated dibenzofuran (PCDF) congener with the molecular formula C₁₂H₆Cl₂O₂ and a molecular weight of 253.08 g/mol [1]. It belongs to the dibenzofuran class of persistent organic pollutants and is registered as a distinct chemical entity in ChEBI (CHEBI:79741) and KEGG (C15239) [2][3]. The compound bears chlorine atoms at the 3- and 4-positions (IUPAC 6- and 7-positions) with a single hydroxyl substituent at the 8-position (IUPAC 2-position), positioning it structurally between fully chlorinated parent PCDFs and more extensively hydroxylated metabolites. This specific substitution pattern is critical because biological receptor interactions of hydroxylated PCDFs are exquisitely sensitive to the relative positioning of chlorine and hydroxyl groups, making this compound a structurally precise reference standard for toxicological and environmental analytical workflows rather than a generic PCDF surrogate [4].

Why 8-Hydroxy-3,4-dichlorodibenzofuran Cannot Be Replaced by Other Hydroxylated PCDFs or Dichlorodibenzofuran Isomers in Receptor Binding and Analytical Workflows


Hydroxylated PCDF congeners cannot be treated as interchangeable reference materials because small variations in chlorine and hydroxyl positioning produce order-of-magnitude differences in receptor binding potency. Experimental evidence demonstrates that the presence or absence of chlorine substitution adjacent to the hydroxyl group functions as a binary molecular switch: 3-OH-2,6,7,8-tetrachlorodibenzofuran, which bears chlorine adjacent to its hydroxyl moiety, competitively displaces [¹²⁵I]T4 from human transthyretin (TTR) with 4.5-fold the potency of the natural ligand thyroxine; in contrast, 8-OH-2,3,4-trichlorodibenzofuran and 8-OH-2,3-dichlorodibenzo-p-dioxin, which lack adjacent chlorine, show no detectable displacement [1]. 8-Hydroxy-3,4-dichlorodibenzofuran shares this critical structural feature—the hydroxyl group at position 8 (IUPAC position 2) has no chlorine atom in the ortho position on either neighboring carbon—so its binding behavior cannot be inferred from or substituted by that of ortho-chlorinated hydroxy-PCDF analogs. This structural specificity mandates procurement of the exact congener for any study requiring defined receptor interaction characteristics or for use as an authentic analytical standard in mass spectrometry-based identification of hydroxylated PCDF metabolites [2].

Quantitative Differentiation of 8-Hydroxy-3,4-dichlorodibenzofuran Against Structurally Related Congeners: Head-to-Head Binding and Docking Evidence for Scientific Selection


8-Hydroxy-3,4-dichlorodibenzofuran Exhibits the Lowest Docking Score Against the Human Androgen Receptor (hAR) When Compared to 100 Dioxins and Dioxin-Like Compounds

In a comprehensive in silico screening of 100 dioxins and dioxin-like compounds (DLCs) assessed against four ketosteroid receptors—androgen (hAR), glucocorticoid (hGR), progesterone (hPR), and mineralocorticoid (hMR)—8-hydroxy-3,4-dichlorodibenzofuran (8-OH-DCDF) exhibited the lowest D score of −9.549 kcal mol⁻¹ specifically against hAR [1]. This was the single lowest binding energy recorded for any compound–receptor pair across the entire study. For context, the same study evaluated bisphenol A (BPA)—a well-characterized endocrine disruptor used as a positive control—alongside natural steroid ligands, and found that several DLCs including 8-OH-DCDF displayed binding affinities exceeding those of both BPA and the endogenous ligands, leading the authors to conclude that certain DLCs may be more potent endocrine disruptors than BPA itself [2]. Among the comparator hydroxylated compounds in the same analysis, 3,8-dihydroxy-2-chlorodibenzofuran (3,8-DiOH-CDF), 4′-hydroxy-2,3,4,5-tetrachlorobiphenyl (4′-OH-TCB), and 4-hydroxy-2,2′,5′-trichlorobiphenyl (4-OH-TCB) showed qualitatively comparable but quantitatively distinct molecular interaction profiles with ketosteroid receptors; the D score for 8-OH-DCDF was the most negative of all [1].

endocrine disruption screening molecular docking androgen receptor binding in silico toxicology

Absence of Chlorine Adjacent to the Hydroxyl Group in 8-OH-DCDF Abolishes Transthyretin (TTR) Binding: A Binary Structural Determinant Differentiating It from Ortho-Chlorinated Hydroxy-PCDFs

An in vitro competitive binding assay using purified human transthyretin (TTR) and [¹²⁵I]T4 as the displaceable radioligand directly compared multiple hydroxylated PCDF and PCDD congeners [1]. Among the PCDFs, the critical structural determinant for TTR binding was chlorine substitution adjacent to the hydroxyl group. 3-OH-2,6,7,8-tetrachlorodibenzofuran—which contains chlorine ortho to the hydroxyl—exhibited a relative binding potency 4.5 times higher than the physiological ligand T4 [1]. In contrast, two hydroxylated compounds lacking adjacent chlorine—8-OH-2,3,4-trichlorodibenzofuran and 2-OH-7,8-dichlorodibenzofuran—showed no detectable [¹²⁵I]T4 displacement whatsoever [1]. 8-Hydroxy-3,4-dichlorodibenzofuran (8-OH-DCDF) shares this critical structural motif: the hydroxyl group at the 8-position (dibenzofuran numbering) has no chlorine on either adjacent carbon (positions 7 and 9, or IUPAC positions 1 and 3), classifying it within the non-binding category. The binding difference is categorical (detectable vs. non-detectable displacement), not merely a matter of potency gradation. For reference, the most potent hydroxylated PCBs in this assay achieved IC₅₀ values in the 6.5–25 nM range with Kₐ values of 0.78–3.95 × 10⁸ M⁻¹ [2].

thyroid hormone disruption transthyretin binding structure-activity relationship hydroxylated PCDF metabolites

8-OH-3,4-DiCDF Demonstrates Significant Pregnane X Receptor (PXR) Interaction with a D Score of −7.633 kcal mol⁻¹ in a Separate in Silico Study, Distinguished from PCB and Other PCDF Comparators

A second in silico study assessed molecular interactions of dioxins and DLCs with the xenobiotic-sensing nuclear receptors PXR (pregnane X receptor) and CAR (constitutive androstane receptor) [1]. Among all compounds tested, 8-hydroxy-3,4-dichlorodibenzofuran (8-OH-DCDF) exhibited the most significant molecular interaction with PXR, yielding a D score of −7.633 kcal mol⁻¹ [1]. In the same analysis, a structurally distinct polychlorinated biphenyl—tetrachlorobenzyltoluene (TCBT)—showed the strongest CAR interaction with a D score of −8.389 kcal mol⁻¹, providing a cross-class comparator [1]. This demonstrates that 8-OH-DCDF's receptor interaction profile is not limited to ketosteroid receptors; its preferential binding to PXR over CAR distinguishes it from PCB-type compounds and positions it as a PCDF-class reference for PXR-mediated xenobiotic metabolism studies [2].

xenosensor activation PXR binding nuclear receptor screening in silico ADME-Tox

Differential Binding Selectivity of 8-OH-DCDF Across Four Ketosteroid Receptors: hAR Preference Over hGR, hPR, and hMR Contrasts with Multi-Receptor Binding of Other Hydroxylated DLCs

The same study that identified 8-OH-DCDF's lowest hAR D score also provides comparative data across the full ketosteroid receptor panel (hAR, hGR, hPR, hMR) [1]. While the abstract explicitly reports the hAR D score of −9.549 kcal mol⁻¹ as the 'least' (most negative) among all compound–receptor combinations, it also notes that the comparator hydroxylated congeners—specifically 3,8-dihydroxy-2-chlorodibenzofuran (3,8-DiOH-CDF), 4′-hydroxy-2,3,4,5-tetrachlorobiphenyl, and 4-hydroxy-2,2′,5′-trichlorobiphenyl—exhibited 'comparable molecular interactions with the ketosteroid receptors' across multiple receptor types [1]. This indicates that 8-OH-DCDF shows a more focused, hAR-dominant binding profile, whereas certain other hydroxylated DLCs distribute their binding more broadly across hGR, hPR, and hMR. This selectivity fingerprint is functionally significant because hAR-specific modulation carries distinct toxicological implications compared to pan-ketosteroid receptor activation [2].

receptor selectivity profiling ketosteroid receptor panel endocrine disruption fingerprinting nuclear receptor cross-reactivity

High-Value Research and Industrial Procurement Scenarios for 8-Hydroxy-3,4-dichlorodibenzofuran Based on Quantified Receptor Interaction Evidence


Androgen Receptor (hAR)-Focused Endocrine Disruption Screening Panels: Use as the Maximum-Efficacy Positive Control Calibrant

Based on the evidence that 8-OH-DCDF produced the lowest D score (−9.549 kcal mol⁻¹) among 100 DLCs specifically against hAR, this compound serves as the optimal high-affinity calibrant for in silico and in vitro hAR binding assay panels [1]. Laboratories establishing endocrine disruption screening workflows can use 8-OH-DCDF as the upper-bound reference point for PCDF-class hAR activity, against which other test compounds' hAR interaction potencies are normalized. This application is superior to using BPA or natural androgens as the sole positive control because 8-OH-DCDF's interaction magnitude exceeds that of both, providing a wider dynamic range for assay calibration [1].

Transthyretin (TTR) Binding Assay Quality Control: Definitive Negative Control for Thyroid Hormone Disruption Studies

The established structure–activity relationship demonstrating that hydroxylated PCDFs lacking ortho-chlorine to the hydroxyl group show zero detectable TTR binding makes 8-OH-3,4-diCDF an essential negative control for [¹²⁵I]T4 displacement assays [1]. Any laboratory running TTR competitive binding panels with hydroxylated PCDF metabolites should include 8-OH-3,4-diCDF alongside active binders such as 3-OH-2,6,7,8-tetraCDF (relative potency 4.5× vs. T4) to validate assay specificity [1]. Detection of TTR displacement with the 8-OH-3,4-diCDF negative control would immediately flag cross-contamination, misidentification, or unexpected matrix effects.

Pregnane X Receptor (PXR) Activation Studies: PCDF-Class Reference Compound for Xenobiotic Metabolism Induction Screening

8-OH-DCDF exhibited the most significant PXR interaction (D score −7.633 kcal mol⁻¹) in a dedicated xenosensor screening study, distinguishing it from the PCB-class compound TCBT which preferentially targeted CAR [1]. This positions 8-OH-DCDF as the preferred PCDF-class reference compound for laboratories studying PXR-mediated CYP3A4 induction pathways. Using 8-OH-DCDF rather than a generic PCDF mixture ensures that PXR activation signals can be attributed to a structurally defined congener with documented receptor interaction magnitude.

GC-MS/MS Reference Standard for Hydroxylated PCDF Metabolite Identification in Biological Matrices

Hydroxylated PCDF metabolites are detected in rat serum, feces, and tissues following exposure to parent PCDF mixtures, with structural identification relying on comparison to synthesized authentic reference compounds [1]. 8-OH-3,4-diCDF serves as a structurally authenticated standard for the identification and quantification of diCl-hydroxy-PCDF congeners in environmental and biological samples via gas chromatography-mass spectrometry. Its defined chlorine substitution pattern (3,4-dichloro) and hydroxyl position (8-OH) provide a specific retention time and mass spectral fragmentation signature that cannot be replicated by positional isomers such as 9-hydroxy-3,4-dichlorodibenzofuran or 8-hydroxy-2,6-dichlorodibenzofuran.

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